molecular formula C15H15N3O2 B5753222 1,3-dimethyl-2-(3-nitrophenyl)-2,3-dihydro-1H-benzimidazole

1,3-dimethyl-2-(3-nitrophenyl)-2,3-dihydro-1H-benzimidazole

Cat. No.: B5753222
M. Wt: 269.30 g/mol
InChI Key: QFTWOTXRAWHQAZ-UHFFFAOYSA-N
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Description

1,3-dimethyl-2-(3-nitrophenyl)-2,3-dihydro-1H-benzimidazole is a heterocyclic compound that belongs to the benzimidazole family Benzimidazoles are known for their broad range of biological activities and are commonly used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dimethyl-2-(3-nitrophenyl)-2,3-dihydro-1H-benzimidazole typically involves the condensation of o-phenylenediamine with an appropriate aldehyde or ketone, followed by nitration. The reaction conditions often include:

    Solvent: Ethanol or methanol

    Catalyst: Acidic catalysts like hydrochloric acid or sulfuric acid

    Temperature: Reflux conditions (around 80-100°C)

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining precise control over reaction parameters, leading to higher efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1,3-dimethyl-2-(3-nitrophenyl)-2,3-dihydro-1H-benzimidazole can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can be oxidized to form nitroso derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C)

    Reduction: Nitric acid, sulfuric acid

    Substitution: Halogens (chlorine, bromine), Lewis acids (AlCl3)

Major Products

    Amino derivatives: Formed from the reduction of the nitro group.

    Nitroso derivatives: Formed from the oxidation of the compound.

    Halogenated derivatives: Formed from substitution reactions.

Scientific Research Applications

1,3-dimethyl-2-(3-nitrophenyl)-2,3-dihydro-1H-benzimidazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in developing new pharmaceuticals, particularly for its anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 1,3-dimethyl-2-(3-nitrophenyl)-2,3-dihydro-1H-benzimidazole involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or interfere with DNA synthesis, contributing to its antimicrobial and anticancer activities.

Comparison with Similar Compounds

Similar Compounds

  • 1,3-dimethyl-2-phenyl-2,3-dihydro-1H-benzimidazole
  • 1,3-dimethyl-2-(4-nitrophenyl)-2,3-dihydro-1H-benzimidazole
  • 1,3-dimethyl-2-(2-nitrophenyl)-2,3-dihydro-1H-benzimidazole

Uniqueness

1,3-dimethyl-2-(3-nitrophenyl)-2,3-dihydro-1H-benzimidazole is unique due to the position of the nitro group on the phenyl ring, which can significantly influence its reactivity and biological activity. The presence of the nitro group in the meta position can lead to different electronic effects compared to its ortho and para counterparts, making it a valuable compound for specific applications in medicinal chemistry and materials science.

Properties

IUPAC Name

1,3-dimethyl-2-(3-nitrophenyl)-2H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O2/c1-16-13-8-3-4-9-14(13)17(2)15(16)11-6-5-7-12(10-11)18(19)20/h3-10,15H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFTWOTXRAWHQAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(N(C2=CC=CC=C21)C)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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